Solubility of 3-Chloro-1,1-dimethoxy-2-methylpropane in organic solvents
Solubility of 3-Chloro-1,1-dimethoxy-2-methylpropane in organic solvents
An In-Depth Technical Guide to the Solubility of 3-Chloro-1,1-dimethoxy-2-methylpropane in Organic Solvents
Executive Summary
3-Chloro-1,1-dimethoxy-2-methylpropane (CAS No: 1081778-33-7) is a halogenated acetal used as a synthetic intermediate, notably in the preparation of lysine-related compounds.[1] A comprehensive understanding of its solubility characteristics in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies (such as crystallization and extraction), and developing stable formulations. This guide provides a detailed analysis of the molecule's physicochemical properties, a theoretical framework for its solubility behavior, and robust, step-by-step protocols for the experimental determination of its solubility.
Physicochemical Profile and Its Influence on Solubility
The solubility of a compound is governed by its molecular structure, polarity, and its capacity for intermolecular interactions. The key physicochemical properties of 3-Chloro-1,1-dimethoxy-2-methylpropane are summarized below.
| Property | Value / Description | Impact on Solubility |
| CAS Number | 1081778-33-7[1] | Unique identifier for the compound. |
| Molecular Formula | C6H13ClO2[1] | Indicates the elemental composition. |
| Molecular Weight | 152.62 g/mol [1] | A relatively low molecular weight generally favors solubility. |
| Key Functional Groups | Acetal (dimethoxy), Alkyl Halide (chloro) | The two ether-like oxygen atoms in the acetal group act as hydrogen bond acceptors, enhancing solubility in protic solvents. The C-Cl and C-O bonds introduce significant polarity. |
| Predicted Polarity | Moderately Polar | The molecule possesses polar C-O and C-Cl bonds, but also contains nonpolar alkyl groups, resulting in an intermediate polarity. It lacks hydrogen bond donors.[2] |
| Hydrogen Bonding | Acceptor: Yes (2 oxygen atoms) Donor: No[2] | The ability to accept hydrogen bonds is a critical factor for solubility in protic solvents like alcohols and water. The lack of donor capability limits self-association. |
The Theoretical Basis of Solubility: "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone for predicting solubility.[3] This means that substances with similar intermolecular forces and polarity are more likely to be miscible or soluble in one another.
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Polar Solvents will more readily dissolve polar solutes.
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Nonpolar Solvents are best for dissolving nonpolar solutes.
For 3-Chloro-1,1-dimethoxy-2-methylpropane, its moderately polar nature suggests it will exhibit favorable solubility in a range of solvents, excluding the extremes of polarity (e.g., highly nonpolar hexanes or highly polar water).
Caption: Workflow for the Shake-Flask Solubility Assay.
Protocol: Quantitative Solubility Determination via Shake-Flask Method
This protocol describes a self-validating system for obtaining accurate solubility data. The key is ensuring that a true equilibrium is reached and that the quantification method is properly calibrated.
Materials:
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3-Chloro-1,1-dimethoxy-2-methylpropane (solute)
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Selected organic solvent(s)
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Analytical balance
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Glass vials with screw caps (e.g., 4 mL or 20 mL)
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Shaker or orbital incubator with temperature control
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Centrifuge or syringe filters (0.22 µm, solvent-compatible)
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Calibrated volumetric flasks and pipettes
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Quantification instrument (e.g., HPLC with UV detector, GC with FID, or a high-precision balance for gravimetric analysis)
Methodology:
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Preparation of the Slurry:
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Add a pre-weighed amount of the selected solvent (e.g., 2 mL) to a glass vial.
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Add an excess of 3-Chloro-1,1-dimethoxy-2-methylpropane to the vial. "Excess" is critical; you must be able to visually confirm the presence of undissolved solid at the end of the experiment. This ensures the solution is saturated.
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Seal the vial tightly to prevent solvent evaporation.
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Equilibration:
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Place the vial in a temperature-controlled shaker. The temperature should be maintained precisely at the desired value (e.g., 25 °C).
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Agitate the slurry for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical. [4]The goal is to allow the rate of dissolution to equal the rate of precipitation, defining the thermodynamic solubility limit.
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Phase Separation:
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After equilibration, remove the vial and let it stand at the same constant temperature to allow the excess solid to settle.
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Carefully separate the saturated supernatant from the solid. This can be achieved by:
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Centrifugation: Centrifuge the vial to pellet the solid, then carefully pipette the clear supernatant.
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Filtration: Draw the supernatant through a solvent-compatible syringe filter (e.g., PTFE) to remove any suspended microcrystals. This is often the preferred method to ensure no solid particles are carried over.
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Quantification:
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Accurately dilute a known volume or weight of the clear supernatant with fresh solvent into a volumetric flask.
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Analyze the diluted sample using a pre-calibrated analytical method:
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Chromatographic (HPLC/GC): This is the most common and accurate method. [5]A calibration curve must be generated using standard solutions of known concentrations to relate the instrument response (e.g., peak area) to the concentration.
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Gravimetric: Carefully weigh an exact volume of the supernatant in a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at low heat. The mass of the remaining residue corresponds to the dissolved solute. This method is simpler but generally less precise than chromatography.
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Calculation:
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Using the concentration from the calibration curve (or the mass from the gravimetric method) and the dilution factor, calculate the original concentration of the solute in the saturated solution.
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Express the final solubility in standard units, such as mg/mL, g/100 mL, or mol/L.
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Safety, Handling, and Storage
As a chlorinated organic compound, 3-Chloro-1,1-dimethoxy-2-methylpropane requires careful handling. Always consult the specific Safety Data Sheet (SDS) before use. General safety precautions are as follows:
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [6][7]* Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical splash goggles, and a lab coat to prevent skin and eye contact. [6][8]* Handling: Avoid breathing mists or vapors. Keep the container tightly closed when not in use. Keep away from heat, sparks, and open flames, as the solvents used are often flammable. [7][9]* Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. [6]Keep away from strong oxidizing agents.
Conclusion
3-Chloro-1,1-dimethoxy-2-methylpropane is a moderately polar molecule with hydrogen bond accepting capabilities. This structure dictates a high degree of solubility in polar aprotic solvents (like acetone and THF) and good solubility in polar protic solvents (like ethanol). Its solubility is predicted to be limited in highly nonpolar solvents such as hexane. While these theoretical predictions offer valuable guidance for solvent selection, they are not a substitute for precise experimental data. The provided shake-flask protocol offers a robust and reliable framework for researchers to quantitatively determine the solubility of this compound, ensuring process optimization and scientific rigor in its various applications.
References
- Bergström, C. A., & Avdeef, A. (2019). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry.
- Department of Chemistry, University of Calgary. Experiment: Solubility of Organic & Inorganic Compounds.
- Faculty of Science, Taibah University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 3-Chloro-1-methoxy-2-propanol.
- Pharmaffiliates. 3-Chloro-1,1-dimethoxy-2-methylpropane.
- Guidechem. (n.d.). 3-chloro-1,1-dimethoxy-propane 35502-06-8 wiki.
- Nalco Company. (n.d.). MATERIAL SAFETY DATA SHEET.
- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - 3-Chloro-2-methylpropene.
- Philip Harris Ltd. (2014, September 1). SAFETY DATA SHEET - 2-CHLORO-2-METHYLPROPANE.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
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